benzo[d][1,3]dioxol-5-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
This compound is a hybrid heterocyclic molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a ketone bridge to a 4,5-dihydroimidazole ring substituted with a (4-chlorobenzyl)thio group. The structure combines aromatic, sulfur-containing, and imidazoline components, which are commonly associated with bioactivity in medicinal chemistry. The 4-chlorobenzylthio substituent may enhance lipophilicity and receptor binding, while the benzo[d][1,3]dioxole group contributes to metabolic stability .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c19-14-4-1-12(2-5-14)10-25-18-20-7-8-21(18)17(22)13-3-6-15-16(9-13)24-11-23-15/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVLBWVYEXTAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[d][1,3]dioxol-5-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its distinct chemical structure, which includes a benzo[d][1,3]dioxole moiety and an imidazole derivative. The molecular formula is , with a molecular weight of 418.91 g/mol. Its structure is crucial for understanding its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole scaffold. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and prostate cancer (LNCaP) cells. The mechanism involved the induction of oxidative stress and cell cycle arrest, leading to apoptosis in cancer cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzo[d][1,3]dioxole derivative | MDA-MB-231 | 34.16 | Induction of oxidative stress |
| Another derivative | LNCaP | 100 | Apoptosis via caspase activation |
| Compound I-8 | Various | 2.57 | RET kinase inhibition |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. A related study indicated that derivatives of benzodioxole exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell membranes .
Neuropharmacological Effects
Furthermore, compounds with similar structures have been investigated for their neuropharmacological effects. Specifically, they have been evaluated for their ability to modulate dopamine receptors, which are critical in various neurological disorders .
Table 2: Neuropharmacological Activity
| Compound | Receptor Type | EC50 (nM) | Efficacy (%) |
|---|---|---|---|
| ML417 | D3 Dopamine | 710 | 102 |
| Other derivatives | D2 Dopamine | >100000 | Inactive |
Case Studies
Several case studies illustrate the biological activity of benzo[d][1,3]dioxole derivatives:
- Study on Anticancer Activity : A study involving a derivative showed that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported an increase in apoptosis markers such as cleaved caspase-3 and p21 in treated tumors .
- Neuropharmacological Assessment : Another investigation focused on a related compound's effects on dopamine receptor modulation. The results indicated that the compound could selectively activate D3 receptors without affecting D2 receptors, suggesting potential therapeutic applications in treating Parkinson's disease .
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Synthetic Challenges: CuI-mediated couplings () require stringent anhydrous conditions, limiting scalability. Alternative methods using TDAE (tetrakis(dimethylamino)ethylene) () or proline catalysts () improve regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
